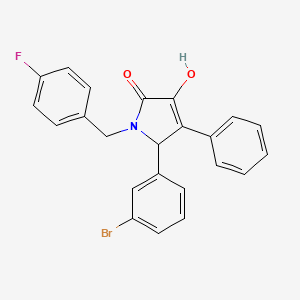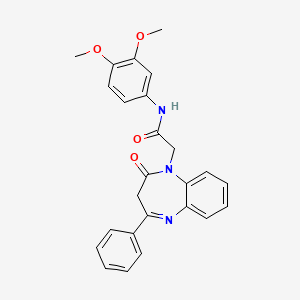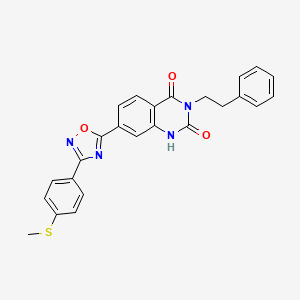![molecular formula C13H11N5O3 B11269774 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B11269774.png)
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole and furan rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylic acids. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide: shares similarities with other tetrazole-containing compounds such as:
Uniqueness
The uniqueness of This compound lies in its combination of the tetrazole and furan rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and enhances its potential as a versatile compound in various applications .
Eigenschaften
Molekularformel |
C13H11N5O3 |
|---|---|
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11N5O3/c1-20-11-5-4-9(7-10(11)18-8-14-16-17-18)15-13(19)12-3-2-6-21-12/h2-8H,1H3,(H,15,19) |
InChI-Schlüssel |
YCZHKMGIZRNSKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B11269703.png)
![N-(4-Fluoro-3-methylphenyl)-2-[10-oxo-2,3,10,10A-tetrahydrocyclopenta[B][1,5]benzodiazepin-9(1H)-YL]acetamide](/img/structure/B11269708.png)

![N-(3-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11269744.png)
![N-phenethyl-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11269749.png)
![N-Benzyl-2-{[9-(4-butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11269755.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B11269758.png)

![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11269771.png)
![9-(3-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11269775.png)
![5-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B11269782.png)
![9-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B11269791.png)
